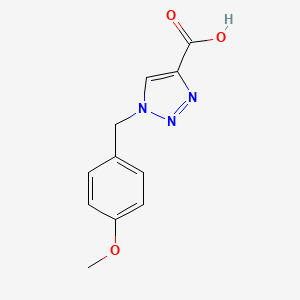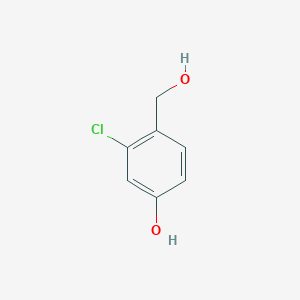
3-Chloro-4-(hydroxymethyl)phenol
概要
説明
3-Chloro-4-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance .
Synthesis Analysis
The synthesis of substituted phenols, such as 3-Chloro-4-(hydroxymethyl)phenol, can be achieved via ipso-hydroxylation of arylboronic acids in ethanol. This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another synthesis method involves adding lithium aluminium hydride to an ice-cooled solution of 2-chloro-5-hydroxy-benzoic acid in tetrahydrofuran and heating the mixture under reflux for 6 hours .Chemical Reactions Analysis
Phenols, including 3-Chloro-4-(hydroxymethyl)phenol, are very reactive towards electrophilic aromatic substitution . The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
3-Chloro-4-(hydroxymethyl)phenol is a solid substance . It has a molecular weight of 158.58 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学的研究の応用
Analytical Chemistry Applications
- Quantitative NMR Analysis of Hydroxyl Groups in Lignins : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, has been used as a reagent in quantitative 31P NMR analysis of hydroxyl groups in lignins, providing excellent resolution of various phenolic hydroxyl environments including condensed moieties (Granata & Argyropoulos, 1995).
Environmental Science Applications
- Degradation Studies of Chlorophenols : Chlorophenols, including compounds similar to 3-Chloro-4-(hydroxymethyl)phenol, have been studied under various conditions to understand their environmental fate. For instance, research on ultrasonic induced dehalogenation and oxidation of chlorophenols in aqueous media helps understand the environmental degradation pathways of these compounds (Serpone et al., 1994).
Materials Science Applications
- Synthesis of High-Nuclearity Clusters : 2,6-Bis(hydroxymethyl)phenols, which share a structural similarity to 3-Chloro-4-(hydroxymethyl)phenol, have been used for the synthesis of high-nuclearity clusters with potential applications in materials science due to their interesting magnetic properties (Glaser et al., 2009).
Catalysis and Synthesis
- Catalysis in Selective Synthesis : Cyclodextrins have been used as catalysts for the para-selective hydroxymethylation of phenol, indicating potential applications of related compounds like 3-Chloro-4-(hydroxymethyl)phenol in selective synthetic processes (Morozumi et al., 1991).
Pharmacological Research
- Pharmacological Effects of Related Compounds : While not directly related to 3-Chloro-4-(hydroxymethyl)phenol, research on chlorogenic acid, a phenolic compound, highlights the broad interest in phenols for their potential therapeutic roles and biological activities (Naveed et al., 2018).
Safety And Hazards
Safety data sheets suggest that dust formation should be avoided and contact with skin and eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is also associated with hazard statements H315, H319, and H335 .
特性
IUPAC Name |
3-chloro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQASBWZSSWBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612027 | |
| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(hydroxymethyl)phenol | |
CAS RN |
171569-42-9 | |
| Record name | 3-Chloro-4-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

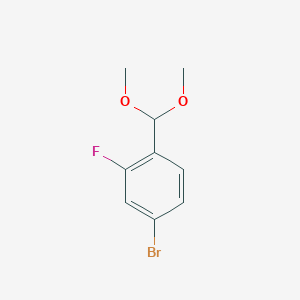
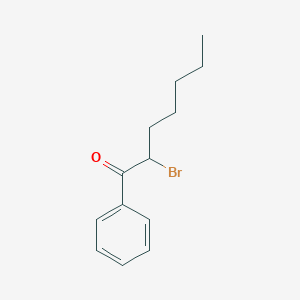
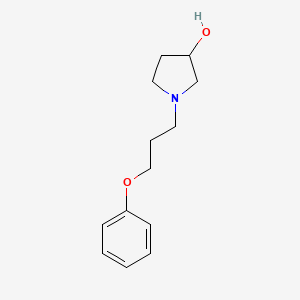
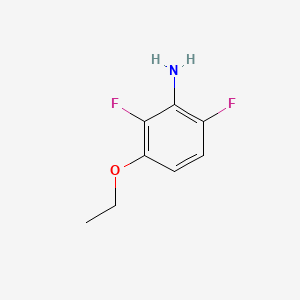
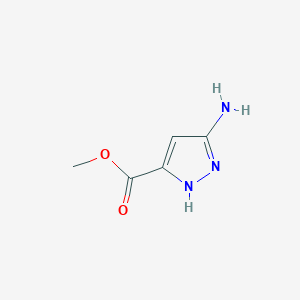
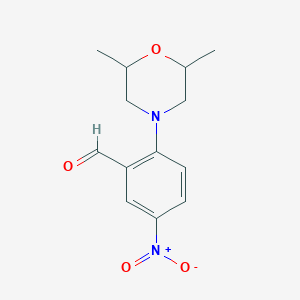
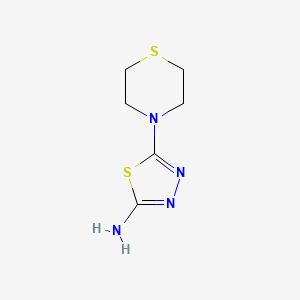
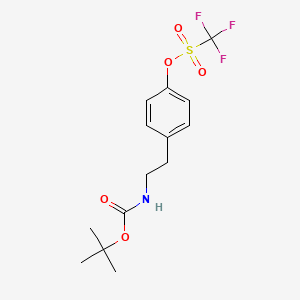
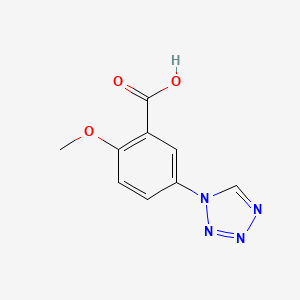
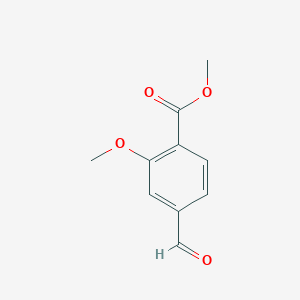
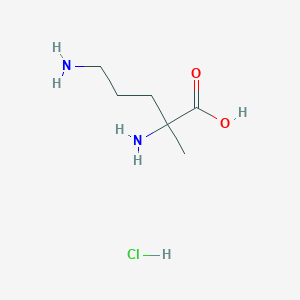
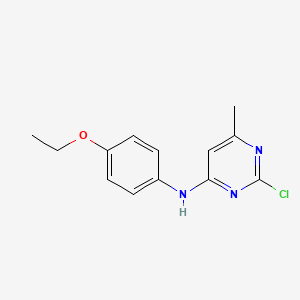
![4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B1369914.png)
